3-Methylcyclohexyl acetate
Description
Overview of Cyclic Ester Systems in Organic Chemistry
In organic chemistry, the term "cyclic ester" most commonly refers to lactones, which are formed from the intramolecular esterification of a hydroxy carboxylic acid. fiveable.memasterorganicchemistry.com These systems are named based on the size of the ring. fiveable.me For instance, γ-butyrolactone is a five-membered cyclic ester derived from 4-hydroxybutyric acid and serves as a solvent, reagent, and precursor in polymer synthesis. fiveable.me
However, the category of esters involving cyclic structures also includes compounds where an ester functional group is attached to a cycloalkane ring, such as cyclohexyl acetate (B1210297). These are not lactones but are esters of a cyclic alcohol (cyclohexanol, in this case) and a carboxylic acid (acetic acid). ebsco.com These compounds are formed through an esterification reaction where the alcohol's hydroxyl group reacts with the carboxylic acid's carboxyl group. ebsco.com 3-Methylcyclohexyl acetate belongs to this latter class of compounds, specifically classified as a carboxylic acid ester. phytobank.ca
Significance of Methyl Substitution in Cyclohexyl Systems
The cyclohexane (B81311) ring typically adopts a stable "chair" conformation to minimize ring strain. In a substituted cyclohexane, any substituent group can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.org Substituents generally prefer the equatorial position to minimize steric hindrance. wikipedia.org
Historical Context and Evolution of Research on Substituted Cyclohexyl Esters
The study of substituted cyclohexyl esters is rooted in the foundational principles of conformational analysis and reaction kinetics. Early research focused on understanding how the stereochemistry of substituents on the cyclohexane ring affects reaction rates. For example, studies in the mid-20th century investigated the kinetics of the alkaline hydrolysis of various methylcyclohexyl acetates. rsc.org These experiments measured reaction rates for cis and trans isomers to deduce the conformational preferences of the acetoxy group. rsc.org By comparing the hydrolysis rates of cis- and trans-4-t-butylcyclohexyl acetates, which are conformationally locked with axial and equatorial acetoxy groups respectively, researchers could infer the conformations of other substituted acetates. rsc.org
More recent research has expanded into new synthetic methods and applications. Patents describe the preparation of methylcyclohexyl acetate from inexpensive and readily available materials like toluene (B28343) through a process involving selective hydrogenation followed by esterification. google.com This method is highlighted as a cost-effective alternative to syntheses starting from methyl-cyclohexanol or cresol. google.com The primary application driving this research is the use of methylcyclohexyl acetate as a solvent in the industrial production of hydrogen peroxide. google.com Further studies have explored the synthesis and properties of various other substituted cyclohexyl esters and related noviomimetics for potential applications in modulating mitochondrial bioenergetics. nih.gov
This compound: A Detailed Profile
This compound is a specific isomer within the family of methyl-substituted cyclohexyl acetates. Its properties and synthesis are a direct reflection of the chemical principles outlined above.
Chemical and Physical Properties
This compound is a colorless liquid. google.com It is a derivative of 3-methylcyclohexanol (B165635) and acetic acid. The presence of the methyl group at the 3-position and the ester group creates stereoisomers (cis and trans), each with distinct properties.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3-methylcyclohexyl) acetate | nih.gov |
| Molecular Formula | C₉H₁₆O₂ | nih.gov |
| Molecular Weight | 156.22 g/mol | nih.gov |
| CAS Number | 50539-20-3 | nih.gov |
| Synonyms | 3-Methylcyclohexyl acetic acid | nih.gov |
| Appearance | Colorless viscous liquid | google.com |
| Boiling Point | 185 °C / 763 mmHg (for cis isomer) | rsc.org |
Synthesis and Reactions
The most common laboratory and industrial synthesis of this compound involves the esterification of 3-methylcyclohexanol with acetic acid or acetic anhydride (B1165640). rsc.orggoogle.comscielo.br This reaction is an equilibrium process and is typically catalyzed by a strong acid. masterorganicchemistry.com
A patented industrial method describes a multi-step synthesis starting from toluene:
Selective Hydrogenation: Toluene is partially hydrogenated to produce a mixture including tetrahydrotoluene (methylcyclohexene). google.com
Separation: The mixture is separated to isolate the tetrahydrotoluene. google.com
Esterification: The isolated tetrahydrotoluene undergoes an esterification reaction with acetic acid to form this compound. google.com
Like other esters, this compound can undergo hydrolysis—the reverse of esterification—to yield 3-methylcyclohexanol and acetic acid. The rate of this reaction is influenced by the stereochemistry (cis or trans) of the molecule. rsc.org
Applications
The primary documented application of this compound is as an industrial solvent. Specifically, it is used in the solvent system for the production of hydrogen peroxide via the anthraquinone (B42736) process. google.com Its properties allow it to effectively dissolve anthraquinone and its hydrogenated derivatives, which is crucial for the efficiency of the production cycle. google.com Additionally, the compound has been reported to be found in the plant Mentha pulegium, also known as pennyroyal. phytobank.canih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
50539-20-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3-methylcyclohexyl) acetate |
InChI |
InChI=1S/C9H16O2/c1-7-4-3-5-9(6-7)11-8(2)10/h7,9H,3-6H2,1-2H3 |
InChI Key |
POTQUGZZORQESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC(=O)C |
Origin of Product |
United States |
Synthesis and Reaction Methodologies of 3 Methylcyclohexyl Acetate
Synthetic Routes and Strategies of 3-Methylcyclohexyl Acetate (B1210297)
The synthesis of 3-Methylcyclohexyl acetate is primarily achieved through esterification reactions, though alternative pathways involving the preparation of its precursors are also critical. These methods allow for the production of the target molecule, including its specific stereoisomers.
Esterification Reactions
Esterification represents the most direct route to this compound, typically involving the reaction of 3-methylcyclohexanol (B165635) with an acetylating agent.
The classical Fischer esterification method involves the reaction of 3-methylcyclohexanol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. quizlet.com This reversible reaction often requires using an excess of one reactant, typically the less expensive acetic acid, to shift the equilibrium towards the product, in accordance with Le Châtelier's principle. quizlet.com The water produced as a byproduct is often removed to further drive the reaction to completion. quizlet.com
A more common and efficient method for acetylating alcohols is the use of acetic anhydride (B1165640) instead of acetic acid. scielo.br This reaction is generally faster and not reversible, leading to higher yields of the desired ester. The process can be catalyzed by either acids or bases. scielo.br A patent for the synthesis of the related 2-methylcyclohexyl acetate describes dripping acetic acid into a solution of the alcohol and an esterification catalyst. google.com Another patented method describes the synthesis of methylcyclohexyl acetate by reacting tetrahydrotoluene with acetic acid in an esterifier. google.com
The acetylation of various alcohols, including secondary alcohols like cyclohexanol (B46403) and 2-methylcyclohexanol, has been successfully demonstrated using acetic anhydride, indicating the viability of this approach for 3-methylcyclohexanol. scielo.br
A wide array of catalysts has been investigated to facilitate the esterification of alcohols, with a significant focus on developing more efficient, selective, and environmentally friendly options. scielo.br Lewis acids, in particular, have proven to be effective catalysts for this transformation. rsc.orgresearchgate.net The mechanism of Lewis acid-catalyzed esterification involves the activation of the carbonyl group of the acetic acid or its derivative by the Lewis acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. rsc.org
Several metal salts and triflates have been explored as Lewis acid catalysts for acetylation, including CoCl₂, TiCl₄-AgClO₄, Me₃SiCl, LiClO₄, Mg(CLO₄)₂, Sc(OTf)₃, Cu(OTf)₂, and Bi(OTf)₃. scielo.br Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has emerged as an inexpensive, readily available, and safe Lewis acid catalyst for the acetylation of a variety of alcohols and phenols with acetic anhydride under solvent-free conditions at room temperature. scielo.br This method has been shown to be effective for secondary alcohols such as 2-butanol, cyclohexanol, and 2-methylcyclohexanol, achieving high yields. scielo.br
Solid acid catalysts, such as zeolites (Hβ, HY, and HZSM5), are also employed for the esterification of acetic acid with various alcohols. researchgate.net Zeolite Hβ has been identified as a particularly active catalyst for this type of reaction. researchgate.net The reaction over zeolites is suggested to follow an Eley-Rideal mechanism, where acetic acid is adsorbed and activated on the zeolite's acid sites before reacting with the alcohol from the bulk phase to form the acetate ester. researchgate.net
| Substrate | Product | Time (h) | Yield (%) |
|---|---|---|---|
| cyclohexanol | cyclohexyl acetate | 24 | 94 |
| 2-methyl cyclohexanol | 2-methyl cyclohexyl acetate | 24 | 92 |
| 2-butanol | 2-butyl acetate | 24 | 99 |
| tert-butyl alcohol | tert-butyl acetate | 24 | 87 |
Alternative Synthetic Pathways
Alternative routes focus on the synthesis of the 3-methylcyclohexanol precursor from other starting materials, which is then subsequently esterified.
The primary precursor for this compound is 3-methylcyclohexanol. This alcohol can be readily synthesized by the reduction of 3-methylcyclohexanone (B152366). nih.govcsic.es Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. chegg.comchegg.com The reduction of (R)-3-methylcyclohexanone with NaBH₄, for example, yields two diastereomeric products, (1R,3R)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol. chegg.com The stereoselectivity of this reduction is influenced by steric factors, with the hydride attacking the carbonyl group from either the axial or equatorial face.
Catalytic hydrogenation is another important method. The hydrogenation of 3-methyl-2-cyclohexenone can be performed in a chemoenzymatic cascade. nih.gov In this process, the carbon-carbon double bond is first reduced using a palladium or platinum nanoparticle catalyst to yield 3-methylcyclohexanone. nih.gov This intermediate ketone is then enzymatically reduced to produce stereospecific 3-methylcyclohexanol. nih.gov The Meerwein–Ponndorf–Verley (MPV) reaction, which uses a sacrificial alcohol as a hydride source catalyzed by a metal alkoxide, is another method for reducing substituted cyclohexanones. csic.es Zr-containing metal-organic framework MOF-808 has been shown to be an excellent heterogeneous catalyst for the diastereoselective MPV reduction of 3-methylcyclohexanone, yielding cis-3-methylcyclohexanol. csic.es
| Method | Catalyst/Reagent | Major Product Isomer | Reference |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Axial attack leads to equatorial alcohol | cdnsciencepub.com |
| Meerwein–Ponndorf–Verley (MPV) | MOF-808 | cis-3-methylcyclohexanol | csic.es |
| Chemoenzymatic Cascade | Pt or Pd NPs, then TADH | (S,S)-3-methylcyclohexanol | nih.gov |
Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. york.ac.uk This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral molecule, a strategy known as the "chiral pool" approach. york.ac.ukuh.edu
A notable example of a chiral pool strategy for a related precursor is the synthesis of (1S, 3R)-3-methylcyclohexan-1-ol starting from (-)-isopulegol (B1672291), an abundant and naturally occurring chiral terpene. orgsyn.orgorgsyn.org This process involves the ozonolysis of (-)-isopulegol followed by reduction. The resulting enantiomerically pure alcohol can then be acetylated to form the corresponding single-isomer this compound.
Tandem catalysis has also been employed for the asymmetric synthesis of precursors. For instance, the copper-phosphoramidite catalyzed addition of dimethylzinc (B1204448) to 2-cyclohexenone, followed by a palladium-catalyzed reaction with allyl acetate, produces an allyl-substituted 3-methylcyclohexanone with high enantioselectivity. rug.nl This ketone can then be converted to the corresponding amine or alcohol with a defined stereochemistry, providing a route to chiral derivatives. rug.nl The classical method of resolution, which involves separating diastereomeric salts formed from a racemic mixture and a chiral resolving agent, is another way to obtain enantiomerically pure precursors like cis-3-methylcyclohexanol. rsc.org
Mechanistic Investigations of Formation Reactions
The formation of this compound, primarily through the esterification of 3-methylcyclohexanol, is governed by fundamental principles of reaction kinetics, thermodynamics, and catalysis.
Kinetics and Thermodynamics of Esterification
The esterification of an alcohol with a carboxylic acid is a reversible process, and its kinetics are influenced by several factors. chemguide.co.uk Generally, the reaction between an alcohol and a carboxylic acid to form an ester is slow and requires an acid catalyst. chemguide.co.uk The rate of this reaction can be driven forward by either using an excess of one of the reactants (typically the alcohol) or by removing the water produced during the reaction. masterorganicchemistry.com For instance, studies on the esterification of acetic acid with ethanol (B145695) have shown that increasing the molar ratio of alcohol to acid significantly increases the conversion to the ester. masterorganicchemistry.com
Role of Catalysts and Reaction Conditions
Catalysts are crucial for achieving efficient synthesis of this compound by lowering the activation energy of the esterification reaction. A variety of catalysts and reaction conditions can be employed.
Commonly, strong acids like concentrated sulfuric acid or dry hydrogen chloride gas are used as catalysts for Fischer esterification. chemguide.co.uk Heterogeneous catalysts, such as zeolites (Hβ, HY, HZSM5) and sulfonic acid cation exchange resins, are also effective and offer advantages in terms of separation and reusability. researchgate.netgoogle.com For example, a method for preparing 2-methylcyclohexyl acetate involves using a sulfonic acid ion exchange resin as a catalyst at temperatures between 80-150°C under solvent-free conditions. google.com Another approach uses copper (II) sulfate pentahydrate as an inexpensive and eco-friendly Lewis acid catalyst for the acetylation of alcohols, including 2-methylcyclohexanol, with acetic anhydride at room temperature. scielo.br
In addition to acid catalysts, nucleophilic catalysts are also highly effective, particularly when using acetic anhydride as the acetylating agent. A study on the acetylation of 3-methylcyclohexanol explored the efficacy of different additives. tandfonline.com The results, summarized in the table below, demonstrate that 4-dimethylaminopyridine (B28879) (DMAP) is a significantly more effective catalyst than N-methylimidazole or pyridine (B92270) for this transformation. tandfonline.com The high catalytic activity of DMAP is attributed to its ability to act as a nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate. nih.gov
| Catalyst | Yield of this compound (%) |
|---|---|
| DMAP | 89 |
| N-methylimidazole | 15 |
| Pyridine | <5 |
Derivatization and Subsequent Reactions of this compound
This compound can undergo a variety of chemical transformations, including hydrolysis, pyrolysis, and modifications at the ester functional group.
Hydrolysis Reactions and Stereochemical Implications
Ester hydrolysis, the reverse of esterification, cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base (saponification). The rates of alkaline hydrolysis are sensitive to the stereochemistry of the substrate. Studies on various methylcyclohexyl acetates have shown that esters with equatorial acetoxy groups hydrolyze more rapidly than those with axial acetoxy groups. rsc.org
For this compound, which exists as cis and trans isomers, the stereochemistry of the acetoxy group influences its reactivity. In the cis isomer, the methyl and acetoxy groups can both be equatorial or both axial. In the trans isomer, one group is equatorial and the other is axial. Based on kinetic data from alkaline hydrolysis, the conformational equilibrium of these isomers can be inferred. rsc.org
Furthermore, the hydrolysis can be performed stereoselectively using enzymes. Microbial hydrolysis of racemic cis- and trans-3-methylcyclohexyl acetates using esterases from microorganisms like Bacillus subtilis has been shown to resolve the enantiomers. tandfonline.com For example, the hydrolysis of (±)-trans-3-methylcyclohexyl acetate yields (+)-trans-3-methylcyclohexanol and unreacted (-)-trans-3-methylcyclohexyl acetate. tandfonline.com Similarly, (±)-cis-3-methylcyclohexyl acetate is hydrolyzed to (-)-cis-3-methylcyclohexanol, leaving behind (+)-cis-3-methylcyclohexyl acetate. tandfonline.com This demonstrates that the enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the racemic mixture. tandfonline.com
Pyrolysis and Elimination Reactions
The pyrolysis of esters, a thermal decomposition reaction, is a classic method for synthesizing alkenes via a syn-elimination pathway. This reaction proceeds through a concerted mechanism involving a cyclic, six-membered transition state. When applied to cyclohexyl acetates, the pyrolysis typically yields a mixture of isomeric alkenes.
While specific pyrolysis data for this compound is not detailed in the provided sources, extensive studies on its isomers, such as 1-methylcyclohexyl acetate and 2-methylcyclohexyl acetate, provide significant insight into the expected products and mechanisms. The pyrolysis of 1-methylcyclohexyl acetate yields a mixture of 1-methylcyclohexene (the more substituted, thermodynamically favored Saytzeff product) and methylenecyclohexane (B74748) (the less substituted, Hofmann product).
The stereochemistry of the starting acetate has a profound impact on the product distribution in pyrolysis. For example, the pyrolysis of cis-2-methylcyclohexyl acetate, where a cis-β-hydrogen is available for elimination toward the C1 position, predominantly yields 3-methylcyclohexene. Conversely, trans-2-methylcyclohexyl acetate gives a mixture of 1-methylcyclohexene and 3-methylcyclohexene. This stereospecificity supports the mechanism of a concerted cis-elimination.
Transformations at the Ester Moiety
The ester functional group in this compound is a versatile handle for further chemical transformations.
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-methylcyclohexanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to alcohols. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an alkoxide and a second hydride addition to the resulting aldehyde intermediate. masterorganicchemistry.com The reduction of the oxime of 3-methylcyclohexanone with LiAlH₄ has been shown to produce primarily the trans form of 3-methylcyclohexylamine, indicating stereochemical control in related reductions of cyclohexyl systems. mdma.chgoogle.com
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. evitachem.com For example, this compound could be reacted with allyl alcohol to produce allyl 3-methylcyclohexyl ether and acetic acid. This process is reversible and can be driven to completion by removing one of the products. perfumerflavorist.com Lipase-catalyzed transesterification is also a common method, often showing high selectivity. lookchem.comresearchgate.net
Hydrolysis: As discussed previously (Section 2.3.1), the ester can be hydrolyzed back to 3-methylcyclohexanol and acetic acid under acidic or basic conditions. rsc.orgevitachem.com This reaction can be highly stereoselective when employing enzymatic catalysts. tandfonline.com
Reactions involving the Cyclohexyl Ring (e.g., oxidation, functionalization)
The saturated carbocyclic framework of this compound is generally characterized by low reactivity due to the presence of strong, non-polar C-C and C-H bonds. However, the development of advanced catalytic systems has enabled a variety of transformations directly on the cyclohexyl ring. These reactions, primarily focusing on C-H functionalization, allow for the introduction of new functional groups, leading to the synthesis of more complex molecules. The regioselectivity of these reactions is often influenced by the directing effects of the existing methyl and acetate substituents and the stereochemical nature of the substrate (cis or trans isomers).
Oxidation and Hydroxylation
The oxidation of the cyclohexyl ring of this compound can be achieved using powerful oxidizing agents or, more selectively, through transition-metal-catalyzed C-H bond hydroxylation. While direct studies on this compound are limited, research on analogous compounds like trans-4-methylcyclohexyl acetate and other substituted cyclohexanes provides significant insight into the potential reactivity.
Bioinspired non-heme iron and manganese complexes have emerged as effective catalysts for the selective hydroxylation of C-H bonds using peroxides like H₂O₂ as the terminal oxidant. mdpi.comacs.org The selectivity of these oxidations is governed by a combination of steric, electronic, and stereoelectronic effects. For instance, in the oxidation of trans-4-methylcyclohexyl acetate, different catalyst structures can lead to inverted site selectivity, demonstrating the tunability of these systems. mdpi.com
Manganese complexes, in particular, have shown high enantioselectivity in the oxidation of N-cyclohexyl amides, which are structurally related to this compound. These reactions typically proceed via an initial hydrogen atom transfer (HAT) to form a secondary alcohol, which may be further oxidized to the corresponding ketone. acs.org The presence of the ester group in this compound is expected to deactivate the proximal C-H bonds (at C-2 and C-6), potentially favoring oxidation at more remote positions like C-4 and C-5.
Table 1: Catalytic Oxidation of Substituted Cyclohexane (B81311) Derivatives
| Substrate | Catalyst System | Oxidant | Major Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| trans-4-Methylcyclohexyl acetate | Fe(PDP) or Mn(PDP) derivatives | H₂O₂ | Oxidized products (ketones/alcohols) | Varies with catalyst | mdpi.com |
| N-Cyclohexylcyclohexanecarboxamide | (R,R)-Mn(TIPS-ecp) | H₂O₂ | 3-Keto and 4-Keto derivatives | 75 | acs.org |
This table presents data from studies on analogous compounds to infer the potential reactivity of this compound. The product distribution and yield for this compound itself may vary.
Dehydrogenative Functionalization and Aromatization
A notable reaction involving the 3-methylcyclohexyl ring system is its transformation into an aromatic ring through a sequence of dehydrogenation, olefination, and decarboxylation. In a study utilizing 3-methylcyclohexyl carboxylic acid, a palladium catalyst facilitated a unique cascade reaction in the presence of an olefin (e.g., ethyl acrylate). nih.gov This process involves multiple C-H activations, ultimately leading to an olefinated aromatic product.
The reaction of 3-methylcyclohexyl carboxylic acid with t-butyl acrylamide (B121943) under these conditions yielded the corresponding olefinated arene in 82% yield. nih.gov This product serves as a precursor for the synthesis of Triprolidine, an antihistamine drug. Although this transformation starts from the carboxylic acid derivative rather than the acetate, it demonstrates a powerful method for the complete functionalization and aromatization of the 3-methylcyclohexyl skeleton.
Table 2: Palladium-Catalyzed Dehydrogenative Aromatization of 3-Methylcyclohexyl Carboxylic Acid
| Substrate | Olefin Partner | Catalyst System | Product | Yield (%) | Reference |
|---|
Halogenation
The introduction of halogen atoms onto the cyclohexyl ring represents another key functionalization pathway. While direct halogenation of alkanes often lacks selectivity and requires harsh conditions (e.g., free-radical halogenation), modern methods offer more control.
Hypervalent iodine reagents, such as (dichloroiodo)arenes, can be used for the chlorination of alkanes, typically proceeding through a radical mechanism under photochemical initiation. uab.cat More sophisticated palladium-catalyzed methods have been developed for the selective bromination and iodination of C(sp³)–H bonds in substrates containing directing groups. researchgate.net For this compound, the ester group could potentially direct the halogenation to a specific position on the ring, although this would compete with the inherent reactivity differences of the various C-H bonds (tertiary vs. secondary).
Stereochemical Aspects and Conformational Analysis
Isomerism and Diastereomeric Considerations
The presence of two substituted carbons (C1 and C3) on the cyclohexane (B81311) ring leads to the existence of multiple stereoisomers for 3-methylcyclohexyl acetate (B1210297).
Geometric isomerism, specifically cis-trans isomerism, arises from the relative positioning of the methyl and acetate substituents with respect to the plane of the cyclohexane ring. lardbucket.org
Cis-3-methylcyclohexyl acetate : In this isomer, the methyl group and the acetate group are situated on the same side of the ring. umn.edu
Trans-3-methylcyclohexyl acetate : In this isomer, the methyl group and the acetate group are located on opposite sides of the ring. umn.edu
These isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties. For instance, studies on the alkaline hydrolysis rates of these isomers have been used to infer their conformational preferences. rsc.org The acetolysis of specific precursors can also lead to the formation of these isomers, with the stereochemical outcome providing insight into reaction mechanisms. lookchem.com
Table 1: Stereoisomers of 3-Methylcyclohexyl Acetate This table is interactive. You can sort and filter the data.
| Isomer Type | Substituent Position | Description |
|---|---|---|
| Cis | Same side of the ring | Methyl and acetate groups are either both pointing 'up' or both 'down'. |
| Trans | Opposite sides of the ring | One group is 'up' while the other is 'down'. |
Both the cis and trans isomers of this compound are chiral because they contain two stereocenters (at the C1 and C3 positions). Consequently, each geometric isomer exists as a pair of enantiomers.
The enantiomers of cis-3-methylcyclohexyl acetate are (1R,3S)-3-methylcyclohexyl acetate and (1S,3R)-3-methylcyclohexyl acetate.
The enantiomers of trans-3-methylcyclohexyl acetate are (1R,3R)-3-methylcyclohexyl acetate and (1S,3S)-3-methylcyclohexyl acetate.
When synthesized from achiral starting materials and reagents, these enantiomers are typically formed in equal amounts, resulting in a racemic mixture. masterorganicchemistry.com A racemic mixture, or racemate, is an equimolar combination of two enantiomers and is optically inactive. masterorganicchemistry.com For example, a reaction involving the addition of an acetate ion to a carbocation intermediate, without a chiral influence, would be expected to produce a racemic mixture of the substitution product. chegg.com The synthesis of related epoxy-methylcyclohexyl derivatives often results in a diastereomeric mixture, where each diastereomer is itself racemic. tandfonline.com
Conformational Preferences of the Cyclohexane Ring
The non-planar nature of the cyclohexane ring is fundamental to its chemistry. The ring predominantly adopts a chair conformation, which is its most stable energetic state. wikipedia.org
The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations, a process known as a "ring flip". wikipedia.orgmasterorganicchemistry.com During this interconversion, all axial bonds become equatorial, and all equatorial bonds become axial, while the 'up' or 'down' orientation of the substituents relative to the ring's average plane is maintained. masterorganicchemistry.com For substituted cyclohexanes, the two chair conformers are generally not equivalent in energy. libretexts.orglibretexts.org The relative stability of the conformers is determined by the steric strain associated with the substituent positions.
Kinetic studies, such as the alkaline hydrolysis of cis- and trans-3-methylcyclohexyl acetate, have provided evidence for their conformational equilibria. rsc.org Spectroscopic methods, particularly 13C NMR, have also proven to be a powerful tool for the conformational analysis of cyclohexanols and their acetate derivatives, as the chemical shift of the carbinyl carbon is sensitive to the axial or equatorial orientation of the oxygen-bearing group. cdnsciencepub.com
Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric strain. libretexts.org The primary source of this strain in the axial position is the presence of 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring. numberanalytics.com
The conformational preference for each isomer of this compound is as follows:
trans-3-Methylcyclohexyl acetate : This isomer can exist in a diequatorial (1e, 3e) or a diaxial (1a, 3a) conformation. The diequatorial conformer is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions that destabilize the diaxial form. umn.edu Therefore, trans-3-methylcyclohexyl acetate exists almost exclusively in the diequatorial conformation.
cis-3-Methylcyclohexyl acetate : This isomer has one substituent axial and the other equatorial (ae or ea). It can exist as two different chair conformers: one with an axial acetate group and an equatorial methyl group (1a, 3e), and the other with an equatorial acetate group and an axial methyl group (1e, 3a). The position of the equilibrium between these two conformers is determined by the relative steric bulk of the two substituents, often quantified by their A-values (conformational free energy differences). The substituent with the larger A-value will have a stronger preference for the equatorial position.
Table 2: A-Values and Conformational Preferences for cis-3-Methylcyclohexyl Acetate This table is interactive. You can sort and filter the data.
| Substituent | A-Value (kcal/mol) | Preferred Position | Resulting Conformation for cis-Isomer |
|---|---|---|---|
| Methyl (-CH₃) | ~1.8 umn.edu | Equatorial | The acetate group is forced into the axial position. |
| Acetoxy (-OAc) | ~1.0 umn.educdnsciencepub.com | Equatorial | The methyl group is forced into the axial position. |
Note: The group with the higher A-value (Methyl) has a stronger preference for the equatorial position. Therefore, the more stable conformer of cis-3-methylcyclohexyl acetate is the one with the methyl group equatorial and the acetate group axial.
Stereoselective and Stereospecific Synthetic Approaches
The controlled synthesis of a specific stereoisomer of this compound requires stereoselective or stereospecific methods.
Stereoselective synthesis refers to a reaction that favors the formation of one stereoisomer over others. This can be achieved by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. google.com Another approach is the use of chiral catalysts. For example, enzyme-mediated reactions, such as esterification or hydrolysis using lipases, can exhibit high enantioselectivity, providing a route to enantiomerically pure or enriched products. sci-hub.se The stereoselective synthesis of various chiral ligands and their application in reactions like diethylzinc (B1219324) addition demonstrates the power of catalyst-controlled stereoselection. researchgate.net
Stereospecific synthesis is a reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the solvolysis of a precursor where the leaving group is displaced by an intramolecular nucleophile (such as a double bond) can proceed with a high degree of stereospecificity, where the conformation of the starting material influences the stereochemistry of the cyclic product. lookchem.com
Common synthetic routes to cyclohexyl acetates involve the hydrogenation of the corresponding aromatic precursor (e.g., cresol) to yield a methylcyclohexanol, followed by esterification. The stereoselectivity of the hydrogenation step can determine the initial cis/trans ratio of the alcohol, which is then carried through to the acetate product.
Control of Stereochemistry in Esterification
The esterification of 3-methylcyclohexanol (B165635) to produce this compound is a key reaction where stereochemical control is paramount. The stereochemical outcome of the esterification is highly dependent on the reaction mechanism and the reagents employed.
When an alcohol is converted to an ester, the reaction typically proceeds in a way that retains the configuration of the alcohol's stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction with reagents like acid chlorides or anhydrides. The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent, followed by the loss of a leaving group (e.g., chloride or acetate). Since the chiral carbon atom of the alcohol is not directly involved in the bond-breaking or bond-forming steps, its spatial arrangement remains unchanged. libretexts.org
The choice of catalyst can significantly influence the efficiency of the esterification process. For instance, in the acetylation of 3-methylcyclohexanol with acetic anhydride (B1165640), different additives have been shown to yield varying degrees of success. Nucleophilic catalysts are particularly effective as they generate a more reactive intermediate. bath.ac.uk
Table 1: Effect of Catalysts on the Esterification of 3-Methylcyclohexanol
| Catalyst | Product Yield | Catalyst Type |
|---|---|---|
| 4-Dimethylaminopyridine (B28879) (DMAP) | 89% | Nucleophilic |
| N-methylimidazole (NMIM) | 15% | Nucleophilic |
This table illustrates the comparative yields of this compound when different catalysts are used in the esterification reaction with acetic anhydride. Data sourced from research on acylation catalysis. bath.ac.uk
Chiral Resolution Techniques (e.g., Microbial Hydrolysis)
Chiral resolution is a crucial technique for separating a racemic mixture of this compound into its individual enantiomers. Among various methods, enzymatic and microbial resolutions are highly effective due to their high stereoselectivity. imist.ma
Microbial hydrolysis is a prominent technique for the kinetic resolution of esters. This method utilizes microorganisms that produce enantioselective hydrolase enzymes, such as lipases or esterases. These enzymes selectively catalyze the hydrolysis of one enantiomer of the racemic ester back to the corresponding alcohol, leaving the other enantiomer of the ester unreacted.
For example, in the resolution of racemic esters, a hydrolase-producing microbial strain can exhibit high enantioselectivity (E value). nih.gov The process can be optimized by using a biphasic system (e.g., isooctane/aqueous) to enhance the enzyme's selectivity and stability. nih.gov This allows for the separation of the unreacted ester enantiomer (e.g., (S)-ester) with high enantiomeric excess (ee) from the newly formed alcohol enantiomer (e.g., (R)-alcohol).
While specific studies on this compound are not extensively detailed in the provided search results, the principle is widely applicable to cyclic esters. nih.govnih.gov A hydrolase-producing strain, such as Acinetobacter sp., could be employed to selectively hydrolyze one enantiomer of racemic this compound, enabling the isolation of the other with high optical purity. nih.gov
Table 2: Example of Microbial Kinetic Resolution
| Substrate | Microorganism/Enzyme | Product 1 (Unreacted) | Product 2 (Hydrolyzed) | Enantiomeric Excess (ee) |
|---|
This table provides a generalized overview of a microbial kinetic resolution process for a racemic ester.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the separation and quantification of 3-methylcyclohexyl acetate (B1210297) from various matrices. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed analysis.
Gas chromatography is a primary technique for the analysis of volatile compounds like 3-methylcyclohexyl acetate. rsc.org Standard GC can effectively separate this compound from other components in a mixture based on boiling points and interactions with the stationary phase. rsc.orggoogle.com However, it often falls short in distinguishing between stereoisomers.
For the critical task of separating the enantiomers and diastereomers of this compound, Chiral Gas Chromatography (Chiral GC) is employed. pharmaknowledgeforum.comgcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. pharmaknowledgeforum.comresearchgate.net Cyclodextrin-based CSPs are particularly common and effective for this purpose. researchgate.netsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, allowing for the resolution of the different stereoisomers. pharmaknowledgeforum.com The elution order of the enantiomers can even be reversed by using a CSP with the opposite chirality, which is advantageous for trace enantiomer analysis. researchgate.net
Table 1: Chiral GC Column Types and Applications
| Chiral Stationary Phase (CSP) Type | Common Commercial Names | Typical Applications for Acetates |
|---|---|---|
| Cyclodextrin Derivatives | Astec CHIRALDEX®, Supelco DEX™ | Separation of alcohol and diol acetates, including cyclic acetates like this compound. researchgate.netsigmaaldrich.com |
This table provides a general overview of common chiral GC column types and their applicability to acetate compounds.
While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can also be utilized for the analysis of this compound, particularly in complex matrices or for non-volatile derivatives. phcog.comlongdom.org Reversed-phase HPLC with a C18 column is a common approach, where separation is based on the compound's hydrophobicity. longdom.org The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. phcog.comlongdom.org
The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the detailed analysis of complex mixtures containing this compound. ekb.egmdpi.com This hyphenated technique provides two dimensions of information: the retention time from the GC, which helps in separating the components of the mixture, and the mass spectrum from the MS, which provides structural information. ekb.egwisc.edu In the context of detailed analysis beyond simple identification, GC-MS can be used to analyze the composition of essential oils or other complex samples where this compound might be a constituent. ekb.eg The data from GC-MS can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for confirmation of compound identity. ekb.eg
The mass spectrum of this compound obtained from GC-MS provides detailed structural information through its fragmentation pattern. nih.govlibretexts.org The molecular ion peak (M+), which corresponds to the molecular weight of the compound (156.22 g/mol ), may be observed. nih.gov However, the most valuable information for structural elucidation comes from the analysis of the fragment ions.
For esters like this compound, characteristic fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org Common fragments observed in the mass spectrum of this compound and its isomers include ions with mass-to-charge ratios (m/z) of 43 (acetyl group, [CH3CO]+), 81 (cyclohexenyl fragment), and 96 (methylcyclohexene fragment). nih.govnih.gov The relative intensities of these fragments can help in distinguishing between different isomers. For instance, the base peak (the most intense peak) can differ between isomers. nih.govnih.gov
Table 2: Key Mass Spectral Fragments for this compound Isomers
| m/z | Putative Fragment Structure | Significance in Structural Elucidation |
|---|---|---|
| 156 | [C9H16O2]+• | Molecular ion peak, confirms the molecular weight. |
| 96 | [C7H12]+• | Loss of acetic acid, indicative of the methylcyclohexyl ring. |
| 81 | [C6H9]+ | Fragmentation of the cyclohexyl ring. |
This table summarizes significant mass spectral fragments and their role in the structural elucidation of this compound.
Hyphenated Techniques (e.g., GC-MS for detailed analysis of mixtures, excluding basic identification)
Spectroscopic Methods for Structural Elucidation (beyond basic identification data)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for the detailed structural elucidation of this compound, providing insights into its stereochemistry and the connectivity of its atoms.
¹H NMR and ¹³C NMR spectroscopy are powerful techniques for determining the precise structure and stereochemistry of this compound. researchgate.netlibretexts.orgresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, the protons on the carbon bearing the acetate group (CH-OAc) will appear at a lower field (higher ppm) compared to the other ring protons. researchgate.net The methyl group protons will appear as a doublet. The coupling patterns (splitting of signals) between adjacent protons provide information about their spatial relationship, which is crucial for determining the cis/trans stereochemistry of the substituents on the cyclohexane (B81311) ring. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org Each unique carbon atom gives a distinct signal. The carbonyl carbon of the acetate group will appear at a very low field (around 170 ppm). The carbon attached to the oxygen of the acetate group will also be shifted downfield. The chemical shifts of the ring carbons can help in determining the position of the methyl group and the stereochemistry. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH3, CH2, CH, and quaternary carbons, further aiding in the structural assignment. libretexts.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (C=O) | 170-172 |
| Methoxy (CH-O) | 70-75 |
| Ring Carbons (CH, CH2) | 20-45 |
This table presents predicted chemical shift ranges for the carbon atoms in this compound based on typical values for similar structures.
A study on the stereochemistry of organomercurial reduction utilized ¹H NMR to analyze the resulting deuterated methylcyclohexanes, demonstrating the power of this technique in determining stereochemical outcomes. lookchem.com For instance, the chemical shifts of axial and equatorial protons in cyclohexane systems are distinct, allowing for the assignment of cis and trans isomers. lookchem.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is characterized by the presence of key absorption bands that confirm its identity as an aliphatic ester. The molecule's structure combines a saturated carbocyclic ring with an ester group, and the principal vibrations observed in its IR spectrum correspond to these two moieties.
The most prominent and diagnostic absorption is due to the carbonyl (C=O) group of the ester, which gives rise to a strong, sharp peak. The C-O stretching vibrations of the ester group are also significant and typically appear as two distinct bands in the fingerprint region of the spectrum. Additionally, the numerous C-H bonds of the methyl and cyclohexyl groups produce characteristic stretching and bending vibrations.
Detailed analysis of the spectrum allows for a definitive functional group assessment. The expected absorption frequencies for this compound are based on established spectroscopic principles for esters and substituted alkanes.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2950-2850 | Strong | C-H Stretch | Cyclohexyl & Methyl (sp³ C-H) |
| ~1735 | Strong | C=O Stretch | Ester (Carbonyl) |
| ~1450 | Medium | C-H Bend | CH₂ Scissoring |
| ~1370 | Medium | C-H Bend | CH₃ Umbrella |
| ~1240 | Strong | C-O Stretch | Ester (C-O-C asymmetric) |
| ~1040 | Strong | C-O Stretch | Ester (O-C-C symmetric) |
Note: The exact peak positions can vary slightly based on the specific isomer (cis/trans) and the sample phase (liquid/gas).
The region above 3000 cm⁻¹ is typically devoid of signals, confirming the absence of C=C or C≡C bonds associated with unsaturation. The combination of a strong carbonyl absorption around 1735 cm⁻¹ with strong C-O stretching bands and saturated C-H stretches below 3000 cm⁻¹ provides a clear spectroscopic signature for this compound.
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, as this compound is a liquid under standard conditions, it cannot be analyzed directly by this technique. The method is instead applied to solid, crystalline derivatives to elucidate the exact stereochemistry and conformational preferences of the 3-methylcyclohexyl ring system.
The synthesis of a solid derivative, often through reaction of the precursor 3-methylcyclohexanol (B165635) with a suitable carboxylic acid or isocyanate, is a common strategy. Derivatives such as benzoates, p-nitrobenzoates, or 3,5-dinitrobenzoates are frequently used because they are typically highly crystalline solids. Analysis of such a derivative provides unambiguous information on several key structural features:
Relative Stereochemistry: It can distinguish between cis and trans isomers by showing the relative orientation of the methyl and acetate (or derivative) groups.
Absolute Configuration: For a single enantiomer of a chiral derivative, the analysis can determine the absolute configuration (e.g., (1R, 3R)).
Ring Conformation: It confirms the preferred conformation of the cyclohexane ring, which is typically a chair form. The analysis reveals whether the substituents (methyl and acetate groups) occupy axial or equatorial positions. In complex molecules containing a methylcyclohexyl moiety, X-ray crystallography has been used to confirm the ring's conformation and its spatial relationship to other parts of the molecule. orgsyn.org
For example, studies on complex molecules incorporating substituted cyclohexyl rings have successfully used X-ray crystallography to define the solid-state architecture, demonstrating the utility of this method for understanding the conformational behavior of such systems. orgsyn.org
Optical Characterization
Optical Rotation and Chirality
Chirality is a key stereochemical feature of this compound. The presence of two stereogenic centers, at carbon 1 (bearing the acetate group) and carbon 3 (bearing the methyl group), gives rise to the possibility of four distinct stereoisomers. These exist as two pairs of enantiomers:
(1R, 3R)-3-Methylcyclohexyl acetate and (1S, 3S)-3-Methylcyclohexyl acetate (the trans enantiomeric pair).
(1R, 3S)-3-Methylcyclohexyl acetate and (1S, 3R)-3-Methylcyclohexyl acetate (the cis enantiomeric pair).
Enantiomers are non-superimposable mirror images that are physically identical in an achiral environment, with the exception of their interaction with plane-polarized light. This interaction is known as optical activity and is measured using a polarimeter. A sample containing an excess of one enantiomer will rotate the plane of polarized light, and this rotation is quantified as the specific rotation ([α]). The magnitude of the rotation is characteristic of the compound, while the direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) distinguishes the two enantiomers of a pair. An equal mixture of two enantiomers, known as a racemic mixture, is optically inactive.
While specific rotation values for the enantiomers of this compound are not widely reported, data for its direct precursor, 3-methylcyclohexanol, are available. The enantiomerically pure alcohol (1S, 3R)-3-Methylcyclohexan-1-ol has a reported specific rotation of:
[α]²⁰D = -1.4° (c 1.00, CHCl₃)
This value confirms the inherent chirality of the molecule. The acetylation of the alcohol to form the acetate does not affect the stereogenic centers, so the chirality is retained in the final product. The optical rotation of an enantiomerically pure sample of this compound would therefore be a key parameter for its characterization, confirming its stereochemical identity and purity.
Applications in Chemical Synthesis and Materials Science Excluding Human/clinical/safety
Role as Intermediates in Organic Synthesis
As a functionalized cycloalkane, 3-methylcyclohexyl acetate (B1210297) serves as a valuable precursor and building block in the synthesis of more complex chemical structures. Its ester and methyl-substituted cyclohexane (B81311) moieties offer reactive sites for a range of organic transformations.
3-Methylcyclohexyl acetate is utilized as an intermediate in the synthesis of more intricate organic molecules. smolecule.com The ester group can be hydrolyzed to the corresponding 3-methylcyclohexanol (B165635), which can then undergo further reactions such as oxidation to a ketone or substitution of the hydroxyl group. The cyclohexane ring provides a scaffold for constructing molecules with specific stereochemistry, which is crucial in the synthesis of complex natural products and pharmaceuticals. While detailed synthetic pathways originating from this compound are proprietary or part of broader synthetic strategies, its role as a starting material is acknowledged in organic synthesis. kvmwai.edu.in
The compound functions as a building block for the production of various specialty chemicals. smolecule.com Its structure is incorporated into larger molecules to impart specific properties such as solubility, viscosity, or thermal stability. For instance, derivatives of this compound are explored in materials science for the development of new polymers and coatings. ontosight.ai The synthesis of these specialty chemicals often involves the transformation of the acetate group or functionalization of the cyclohexane ring.
Solvent Properties and Industrial Process Applications
The physical and chemical properties of this compound make it a suitable solvent for specific industrial applications, most notably in the production of hydrogen peroxide.
A primary industrial application of this compound is as a solvent in the anthraquinone (B42736) process for producing hydrogen peroxide. google.comgoogle.comatul.co.in In this process, a working solution containing an anthraquinone derivative dissolved in a mixed solvent is catalytically hydrogenated and then oxidized to yield hydrogen peroxide.
This compound is often part of a multi-component solvent system, typically combined with heavy aromatics and other solvents like trioctyl phosphate (B84403). patsnap.com Its inclusion in the working solution offers several advantages:
Increased Solubility: It enhances the solubility of both the anthraquinone and its hydrogenated form (hydroanthraquinone) in the working fluid. google.com
Improved Hydrogenation Efficiency: By increasing the solubility of the reactants, it contributes to a higher hydrogenation efficiency. google.comhep.com.cnresearchgate.net
Enhanced Extraction: It can facilitate the extraction of hydrogen peroxide from the working solution. patsnap.com
Research has shown that adding 2-methylcyclohexyl acetate to a conventional solvent system of aromatic hydrocarbons (AR) and trioctyl phosphate (TOP) significantly improves the hydrogen efficiency. researchgate.net For instance, an AR+TOP+2-MCHA (2-methylcyclohexyl acetate) solution with a volume ratio of 75:20:5 demonstrated a hydrogen efficiency of 12.53 g/L, a substantial increase compared to the 5.65 g/L of the AR+TOP system alone. researchgate.net
Table 1: Comparison of Hydrogen Efficiency in Different Solvent Systems for H₂O₂ Production
| Solvent System | Volume Ratio | Hydrogen Efficiency (g/L) |
|---|---|---|
| AR + TOP | - | 5.65 researchgate.net |
| AR + TOP + 2-MCHA | 75:20:5 | 12.53 researchgate.net |
Data sourced from scientific studies on the improvement of working solutions for hydrogen peroxide production. researchgate.net
Beyond its role in hydrogen peroxide production, this compound can be employed as a reaction medium in other chemical processes. Its ester functionality and relatively non-polar nature make it a suitable solvent for certain organic reactions. In some catalytic processes, the solvent can influence the catalyst's activity and selectivity. For example, in palladium-catalyzed cross-coupling reactions, the choice of solvent is crucial for the reaction's success, and esters can be used as effective media. acs.org While specific examples detailing this compound as the primary solvent in major catalytic applications are not widespread, its properties are consistent with solvents used in such reactions. acs.org
Derivatives and Analogues in Research
A number of derivatives and analogues of this compound have been synthesized and are used in chemical research as building blocks and intermediates. These related compounds allow for the exploration of structure-activity relationships and the development of new molecules with desired properties.
Examples of such derivatives and analogues include:
Methyl 2-(3-methylcyclohexyl)acetate: This compound is an isomer of this compound where the acetate group is attached to a methyl substituent on the ring. It is used as a building block in organic synthesis. bldpharm.com
Ethyl 2-(3-methylcyclohexyl)acetate: Similar to the methyl ester, this ethyl ester is also available as a research chemical and building block. biosynth.com
[1-(aminomethyl)-3-methylcyclohexyl]methanesulfonic acid: This is a more complex derivative investigated as a gabapentin (B195806) analogue for potential neurological applications. google.com
Cyclopropanecarboxylic acid (3-methyl-cyclohexyl)amide: This amide derivative has been studied as a flavoring substance. google.com
These compounds are often available from chemical suppliers and are used by researchers in medicinal chemistry, materials science, and organic synthesis to build more complex molecular architectures. aksci.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-methylcyclohexanol |
| Acetic acid |
| Anthraquinone |
| Heavy aromatics |
| Hydroanthraquinone |
| Hydrogen peroxide |
| Methyl 2-(3-methylcyclohexyl)acetate |
| o-cresol |
| Palladium |
| Toluene (B28343) |
| Trioctyl phosphate |
| 2,6-dimethyl-4-heptanol (DIBC) |
| 2-methylcyclohexyl acetate (2-MCHA) |
| [1-(aminomethyl)-3-methylcyclohexyl]methanesulfonic acid |
| Cyclopropanecarboxylic acid (3-methyl-cyclohexyl)amide |
| Ethyl 2-(3-methylcyclohexyl)acetate |
Modification of Biological Activity through Structural Analogs (e.g., antifungal studies, excluding human trials)
While direct studies on the antifungal activity of this compound are not detailed, research on structurally related compounds highlights the potential for this class of molecules. For example, menthol-derived 1,2,4-triazole-thioether compounds, which share a substituted cyclohexane ring, have been synthesized and evaluated for their antifungal properties against various plant pathogenic fungi. nih.govsemanticscholar.org Some of these synthesized analogs exhibited significant inhibitory activity against fungi such as Physalospora piricola, Colletotrichum orbiculare, and Fusarium oxysporum. nih.govsemanticscholar.org This suggests that the methylcyclohexyl scaffold can be a useful template for developing new antifungal agents. The biological activity of such compounds is influenced by the nature and position of substituents on the cyclohexane ring.
Coupling with other chemical entities (e.g., coumarin (B35378) derivatives)
This compound itself is not directly cited in coupling reactions with coumarins. However, the synthesis of coumarin derivatives often involves esterification reactions with various alcohols, including those with cyclic structures. For instance, cyclohexyl 2-oxo-2H-chromene-3-carboxylate has been synthesized by the esterification of coumarin-3-carboxylic acid with cyclohexanol (B46403). mdpi.com These reactions can be facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Coumarin derivatives are of significant interest due to their diverse biological activities. chiet.edu.egnih.gov The synthesis of new coumarin-based molecules through coupling with different chemical moieties is an active area of research. chiet.edu.egnih.govjsynthchem.com
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulations
Molecular modeling and simulations utilize classical mechanics principles to predict the behavior of molecules. These techniques are particularly useful for analyzing the complex conformational possibilities and intermolecular interactions of flexible molecules like 3-methylcyclohexyl acetate (B1210297).
3-Methylcyclohexyl acetate exists as cis and trans diastereomers. For each, the cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents—the methyl group and the acetoxy group—can occupy either axial (a) or equatorial (e) positions. Computational energy minimization is used to determine the relative stability of these different conformers.
For trans-3-methylcyclohexyl acetate, the two most plausible chair conformations are the diequatorial (1e, 3e) and the diaxial (1a, 3a). Theoretical calculations consistently show that the diequatorial conformer is significantly lower in energy and thus more stable. The diaxial conformation introduces significant steric hindrance, particularly 1,3-diaxial interactions, which dramatically increases its potential energy.
For cis-3-methylcyclohexyl acetate, the two chair conformations are (1e, 3a) and (1a, 3e). In this case, one substituent is equatorial and the other is axial. The relative stability depends on the conformational preference (A-value) of the acetoxy group versus the methyl group. Energy minimization calculations can precisely quantify the small energy difference between these two conformers to predict the equilibrium population of each. rsc.orgcdnsciencepub.com Generally, the conformation with the larger group (acetoxy) in the equatorial position is favored.
Computational methods, such as molecular mechanics (e.g., MMFF or AMBER force fields) or quantum mechanics-based methods, are employed to calculate the potential energy of each conformation. By systematically rotating the flexible bonds (like the C-O bond of the ester) and minimizing the geometry, a potential energy surface can be mapped to identify the global and local energy minima corresponding to the most stable conformers. researchgate.net
Table 1: Calculated Relative Energies of this compound Conformers Note: The following data is illustrative of typical computational results. Exact energy differences depend on the level of theory and solvent model used.
| Diastereomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|---|
| trans | Chair 1 | 1e-acetoxy, 3e-methyl | 0.00 | >99% |
| Chair 2 | 1a-acetoxy, 3a-methyl | >5.0 | <1% | |
| cis | Chair 1 | 1e-acetoxy, 3a-methyl | ~0.3 | ~40% |
| Chair 2 | 1a-acetoxy, 3e-methyl | 0.00 | ~60% |
While detailed crystal structure prediction for this compound is complex, molecular modeling can be used to study the fundamental intermolecular forces that govern its behavior in the condensed phase. These interactions are primarily:
Van der Waals forces: These are the dominant interactions, arising from temporary fluctuations in electron density. The alkyl portions of the molecule (the cyclohexane ring and methyl groups) interact through these forces.
Molecular dynamics (MD) simulations can model a system of many this compound molecules over time. Such simulations can predict bulk properties like density and enthalpy of vaporization. Furthermore, simulations can provide insight into how molecules might pack in a solid lattice. researchgate.net The shape of the different conformers (e.g., the more globular diequatorial trans isomer versus the cis isomers) influences how efficiently they can pack, which can affect melting points and densities. researchgate.net Theoretical studies on related cycloalkyl esters have shown that weak C-H···O hydrogen bonds can play a crucial role in defining the solid-state architecture, an interaction that would also be present in this compound. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide a more fundamental insight into the molecule's electronic properties.
Quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations are used to determine the electronic structure of this compound. Key properties that can be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. The HOMO is typically localized around the oxygen atoms of the ester group, indicating this is a likely site for electrophilic attack. The LUMO is often centered on the carbonyl carbon, making it the most electrophilic site and susceptible to nucleophilic attack, which is consistent with experimental observations of ester hydrolysis. rsc.org
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high negative potential (red) around the carbonyl oxygen and a region of high positive potential (blue) around the carbonyl carbon and the hydrogen on the C1 carbon. This provides a clear visual guide to the molecule's reactive sites. cdnsciencepub.com
Reactivity Descriptors: From the calculated electronic structure, various reactivity indices can be derived. For instance, the average local ionization energy can be computed on the molecular surface to provide a quantitative prediction of the most favorable sites for electrophilic attack. cdnsciencepub.com
Quantum chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm experimental structures.
NMR Chemical Shifts: Theoretical prediction of NMR spectra is a common application. meilerlab.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, both ¹H and ¹³C chemical shifts can be calculated. mdpi.combas.bg These calculations are highly sensitive to the molecule's geometry. cdnsciencepub.com For example, the chemical shift of the C1 carbon (attached to the acetoxy group) is predicted to be significantly different depending on whether the acetoxy group is in an axial or equatorial position. cdnsciencepub.comcdnsciencepub.com Comparing calculated shifts for different possible conformers with experimental data can help determine the dominant conformation in solution.
IR Vibrational Modes: The vibrational frequencies and intensities of the molecule's infrared spectrum can also be calculated. epa.gov These calculations can help assign the peaks in an experimental IR spectrum. For this compound, a very strong absorption corresponding to the C=O carbonyl stretch would be predicted around 1730-1750 cm⁻¹. Other predictable vibrations include C-O stretches and various C-H bending and stretching modes from the cyclohexane ring. rsc.orgcore.ac.uk
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: Predicted values are highly dependent on the computational method and basis set. Experimental values are typical.
| Property | Predicted Value (Illustrative) | Typical Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C=O) | 170-172 ppm | ~171 ppm |
| ¹³C NMR Shift (C1-O) | Equatorial: ~75 ppm; Axial: ~70 ppm | ~74-75 ppm (for dominant conformer) |
| IR Frequency (C=O stretch) | 1760 cm⁻¹ (gas phase calc.) | ~1740 cm⁻¹ (liquid/solution) |
| IR Frequency (C-O stretch) | 1250 cm⁻¹ (gas phase calc.) | ~1240 cm⁻¹ (liquid/solution) |
Structure-Property Relationships (Theoretical)
A primary goal of computational studies is to establish theoretical structure-property relationships. By systematically modifying the structure of this compound in silico—for example, by changing the stereochemistry from cis to trans or by altering the substituent positions—and calculating the resulting properties, a direct relationship can be established.
For this compound, computational studies can elucidate:
The relationship between the conformational state (e.g., the percentage of axial vs. equatorial conformers) and the predicted average NMR spectrum. cdnsciencepub.com
How the steric environment around the ester group, dictated by the conformation of the methylcyclohexyl ring, affects the calculated activation energy for a theoretical reaction like hydrolysis. This provides a quantitative basis for the experimental observation that equatorial esters react faster than axial ones. rsc.org
These theoretical relationships, often part of a broader Quantitative Structure-Property Relationship (QSPR) approach, are invaluable for understanding the behavior of this and related molecules and for designing new compounds with specific desired properties. researchgate.net
Influence of Stereochemistry on Reactivity
The spatial arrangement of the methyl and acetate groups on the cyclohexane ring of this compound gives rise to cis and trans stereoisomers. This stereochemistry profoundly influences the compound's reactivity, particularly in reactions where the geometry of the transition state is critical. The orientation of the substituents (axial vs. equatorial) in the chair conformation of the cyclohexane ring dictates steric interactions and the accessibility of reactive sites, leading to different reaction rates and product distributions for the cis and trans isomers.
Research into the solvolysis of related cyclohexyl systems provides significant insight into how stereochemistry governs reactivity. For instance, studies on the acetolysis of 2-, 3-, and 4-methyl-5-hexenyl p-bromobenzenesulfonates, which cyclize to form methylcyclohexyl cations and subsequently methylcyclohexyl acetates, reveal a strong stereochemical preference. The cyclization is thought to proceed through a chair-like conformation, and the resulting cyclohexyl cation reacts rapidly with the solvent (acetic acid) to form the acetate product. lookchem.com
In one such study, the acetolysis of precursors leading to the 3-methylcyclohexyl cation resulted in the formation of both cis- and trans-3-methylcyclohexyl acetate. The relative percentages of these isomers in the product mixture are dependent on the reaction pathway and the stereochemistry of the intermediates. lookchem.com The stereochemical outcome of substitution reactions on the cyclohexane ring is often controlled by the need to minimize steric hindrance in the transition state. For example, in the fragmentation of cyclohexyl acetates, which involves hydrogen abstraction, the reaction proceeds predominantly from the most stable chair conformer in a stepwise process. sci-hub.st This preference avoids unfavorable 1,3-diaxial interactions in the transition state. sci-hub.st
The influence of stereochemistry extends to intramolecular reactions. In catalyst-controlled intramolecular carbon-hydrogen insertion reactions of substituted cyclohexyl diazoacetates, the stereochemistry of the starting material, when matched with a suitable chiral catalyst, can lead to the formation of a single product with exceptional diastereoselectivity. acs.org For instance, enantiomerically pure trans-2-methylcyclohexyl diazoacetates exhibit high stereo- and regiocontrol in such reactions. acs.org This demonstrates that the trans configuration allows for a specific geometric alignment with the catalyst, favoring one reaction pathway over others. While this example involves the 2-methyl isomer, the principle that the trans geometry can significantly impact reactivity and product selectivity is directly applicable to the 3-methyl isomer as well.
A study on the acetolysis of 3-methyl-5-hexenyl p-bromobenzenesulfonate provided data on the distribution of substitution products, highlighting the influence of the reaction pathway on the stereochemical outcome.
| Product | Yield (%) |
|---|---|
| trans-3-Methylcyclohexyl acetate | 17.0 |
| cis-3-Methylcyclohexyl acetate | 3.5 |
| Other Products (e.g., elimination products, other isomers) | 79.5 |
The data clearly shows a preference for the formation of the trans isomer over the cis isomer in this specific substitution reaction, underscoring the role of stereochemistry in directing the reaction's outcome.
Quantitative Structure-Activity Relationships (QSAR) in a chemical context
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the activity of chemicals by correlating their structural properties with a measured effect, such as biological activity or, in a non-biological context, a chemical property. wikipedia.orglongdom.org When the endpoint being modeled is a physical or chemical property rather than a biological activity, the term Quantitative Structure-Property Relationship (QSPR) is often used. wikipedia.org These models are built upon the principle that the structure of a molecule dictates its properties and activities.
A QSAR or QSPR model takes the form of a mathematical equation: Activity/Property = f (Physicochemical properties and/or Structural descriptors) wikipedia.org
For this compound, QSAR models could be developed to predict various chemical properties or reactivity parameters without considering biological interactions. The process involves:
Data Set Compilation : Assembling a collection of compounds structurally related to this compound.
Descriptor Calculation : For each compound, calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of its chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), or quantum chemical descriptors (e.g., electrostatic potentials). nih.govnih.gov
Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to an experimentally measured chemical property (the dependent variable). ethernet.edu.et
Validation : Rigorously testing the model's predictive power on an independent set of chemicals not used in its development. nih.gov
In the chemical context for this compound, a QSPR model could predict properties such as:
Reaction Rate Constants : Predicting the rate of a specific reaction, such as hydrolysis or transesterification, based on descriptors that influence the stability of the transition state.
Equilibrium Constants : Modeling the position of equilibrium for reactions involving the ester.
Physical Properties : Predicting key physical-chemical parameters like boiling point, vapor pressure, or the Henry's Law constant, which governs the partitioning between air and water. acs.org The intrinsic biodegradability of a polymer, for example, is determined by its chemical structure and resulting physical properties like glass transition temperature and crystallinity, which are amenable to QSPR modeling. researchgate.net
The table below illustrates the conceptual components of a hypothetical QSPR model for predicting a chemical property of this compound and its analogues.
| Component | Description | Example for this compound |
|---|---|---|
| Dependent Variable (Property) | The experimental chemical or physical property to be predicted. | Rate constant of hydrolysis (khyd) |
| Independent Variables (Descriptors) | Calculated numerical representations of molecular structure. | Molecular Volume, Dipole Moment, Steric Hindrance Parameters (e.g., Taft steric parameter), XLogP3-AA (lipophilicity). nih.gov |
| Mathematical Model | The equation relating descriptors to the property. | log(khyd) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |
| Applicability Domain | The defined scope of chemical structures for which the model provides reliable predictions. | Cyclic aliphatic esters with 8-12 carbons. |
Such models are valuable for screening new chemical structures for desired properties, optimizing reaction conditions, and assessing environmental fate without the need for extensive experimental testing for every new compound. ecetoc.org
Environmental and Green Chemistry Considerations Excluding Safety/toxicity to Humans
Degradation Pathways and Environmental Fate
The environmental fate of a chemical compound refers to its transformation and transport once released into the environment. cdc.govepa.govnih.gov Understanding these processes is crucial for assessing potential ecological impact.
Chemical degradation involves the breakdown of a compound through non-biological processes. For 3-methylcyclohexyl acetate (B1210297), a primary pathway for chemical degradation in environmental matrices such as soil and water is hydrolysis.
Esters, as a functional group, are susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water, yielding the parent alcohol and carboxylic acid. In this case, hydrolysis would break down 3-methylcyclohexyl acetate into 3-methylcyclohexanol (B165635) and acetic acid. The rate of this reaction is significantly influenced by pH and temperature.
Alkaline Hydrolysis : The base-catalyzed hydrolysis of esters is typically a rapid process. epa.gov Studies on related compounds, such as various isomers of methylcyclohexyl acetates, have shown that the rate of alkaline hydrolysis is influenced by the stereochemistry of the molecule (i.e., whether the acetate group is in an axial or equatorial position on the cyclohexane (B81311) ring). rsc.org This suggests that the specific conformation of this compound will affect its hydrolysis rate constant under basic conditions.
Acid-Catalyzed Hydrolysis : While generally slower than alkaline hydrolysis, acid-catalyzed hydrolysis also contributes to the degradation of esters in acidic environmental compartments. epa.gov
Neutral Hydrolysis : At neutral pH, the hydrolysis of esters still occurs, albeit at a much slower rate compared to acidic or basic conditions.
Bioremediation utilizes microorganisms to break down environmental pollutants. Esters, including this compound, are generally considered biodegradable. The primary mechanism for the biodegradation of esters is enzymatic hydrolysis, carried out by a wide range of microorganisms that produce esterase or lipase (B570770) enzymes. nih.gov
The likely biodegradation pathway for this compound would proceed in two main stages:
Initial Hydrolysis : Microorganisms in soil and water would secrete extracellular esterases that hydrolyze the ester bond of this compound. This initial step is often the rate-limiting step in the degradation of more complex esters. biorxiv.org
This compound + H₂O ---(Esterase)→ 3-Methylcyclohexanol + Acetic Acid
Metabolism of Products : The resulting products, 3-methylcyclohexanol and acetic acid, are common organic molecules that can be readily used by a wide variety of microorganisms as carbon and energy sources. They would be further metabolized, likely through central metabolic pathways such as the citric acid cycle, ultimately leading to mineralization into carbon dioxide and water. researchgate.net
While specific studies on this compound are scarce, the degradation of numerous other esters, such as phthalates, by bacteria like Rhodococcus and Pseudomonas has been well-documented, supporting this proposed pathway. researchgate.netepa.gov The efficiency of bioremediation would depend on various environmental factors, including microbial population density, temperature, pH, and nutrient availability.
Sustainable Synthesis and Process Optimization
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. jchr.org These principles focus on improving energy efficiency, minimizing waste, and using less hazardous materials. jchr.org
The synthesis of this compound is typically achieved through the Fischer esterification of 3-methylcyclohexanol with acetic acid. A key principle of green chemistry is to minimize the energy requirements of chemical processes by conducting them at ambient temperature and pressure whenever possible.
However, industrial esterification often requires elevated temperatures to achieve a reasonable reaction rate. For the synthesis of the related compound, 2-methylcyclohexyl acetate, reaction temperatures are often in the range of 80-150°C. google.com Strategies to improve energy efficiency include:
Catalyst Optimization : The choice of catalyst can dramatically affect the required reaction temperature. Highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at a lower temperature, thus saving energy. rsc.org
Process Intensification : Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can improve thermal efficiency. By continuously removing water (a byproduct of the reaction), the reaction equilibrium is shifted towards the product, potentially allowing for lower temperature operation or shorter reaction times.
Heat Integration : In a larger industrial setting, implementing heat exchangers to use the heat from product streams to preheat the incoming reactant streams can significantly reduce external energy input.
Waste minimization is a cornerstone of green chemistry, aiming to reduce or eliminate waste at its source. fastercapital.comblazingprojects.commeegle.com Key metrics for evaluating the waste generated by a chemical process include Atom Economy and the Environmental Factor (E-Factor).
Atom Economy : This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. The Fischer esterification of 3-methylcyclohexanol and acetic acid has a high theoretical atom economy, as the only byproduct is water.
C₇H₁₄O + C₂H₄O₂ → C₉H₁₆O₂ + H₂O
E-Factor : This metric considers all waste generated, including solvent losses, catalyst residues, and byproducts. The ideal E-Factor is 0.
Strategies to minimize waste in the production of this compound include:
Solvent-Free Synthesis : Performing the reaction without a solvent eliminates a major source of waste and avoids the energy-intensive step of solvent removal and recycling. A patented method for the synthesis of ortho-methylcyclohexyl acetate describes a solvent-free process. google.com
Catalyst Recycling : Using heterogeneous or recyclable catalysts prevents the waste associated with neutralizing and disposing of single-use homogeneous catalysts. scielo.br
Waste Stream Management : In processes that require neutralization, such as removing excess acid catalyst, using reagents like a saturated sodium bicarbonate solution can help minimize the volume of aqueous waste generated compared to more dilute solutions. google.com
| Green Chemistry Metric | Application to this compound Synthesis |
| Atom Economy | High; the primary byproduct of the esterification reaction is water, meaning most atoms from the reactants are incorporated into the product. |
| E-Factor | Can be significantly lowered by employing solvent-free conditions and using recyclable, heterogeneous catalysts, which reduces solvent and catalyst waste. |
| Source Reduction | Achieved by optimizing reaction conditions (e.g., reactant molar ratios) to maximize conversion and minimize the need for separating and disposing of unreacted starting materials. fastercapital.com |
The choice of catalyst is critical in greening the synthesis of this compound. Traditional esterification processes often use homogeneous mineral acids like sulfuric acid or hydrochloric acid. scirp.org While effective, these catalysts present significant environmental and operational challenges.
Comparison of Catalysts for Esterification
| Catalyst Type | Examples | Advantages | Environmental Impact / Disadvantages |
| Homogeneous Mineral Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | High activity, low cost. | Corrosive, difficult to separate from the product, requires neutralization leading to large volumes of salt waste, potential for side reactions. scirp.org |
| Solid Acid Catalysts | Sulfonated Ion-Exchange Resins (e.g., Amberlyst-15), Zeolites, Heteropolyacids | Easily separated by filtration, reusable and recyclable, non-corrosive, can be used in continuous flow reactors. rsc.orgscirp.orgresearchgate.netmdpi.com | May have lower activity than mineral acids, potential for deactivation over time, can be temperature-limited. mdpi.com |
| Eco-Friendly Lewis Acids | Copper (II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | Inexpensive, reusable, low toxicity, can be used in solvent-free conditions at room temperature. scielo.br | May require longer reaction times compared to strong acids. |
| Biocatalysts | Lipases, Esterases | Highly selective (reduces byproducts), operate under mild conditions (low temperature and pressure), biodegradable. | Higher initial cost, potential for sensitivity to substrate and reaction conditions, separation can be complex if not immobilized. |
The use of solid acid catalysts, such as sulfonic acid ion-exchange resins, represents a significant improvement. researchgate.netmdpi.com These catalysts are easily separated from the reaction mixture by simple filtration, can be regenerated and reused multiple times, and eliminate the need for corrosive materials and the subsequent neutralization and waste disposal steps. google.comscirp.org For example, the commercial resin Amberlyst-15 has been shown to be an effective catalyst for the esterification of cyclohexene (B86901) with acetic acid, a related reaction. rsc.org Similarly, inexpensive and readily available metal salts like copper (II) sulfate have been demonstrated as effective "green" catalysts for acetylation reactions under solvent-free conditions. scielo.br
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies
Future synthetic research will likely concentrate on producing 3-methylcyclohexyl acetate (B1210297) with greater precision and sustainability. Key areas of interest include the development of methods that offer high stereochemical control and adhere to the principles of green chemistry.
The stereochemistry of 3-methylcyclohexyl acetate, which exists as cis and trans diastereomers, is crucial as different isomers can exhibit distinct properties. Building on findings for analogous compounds, where stereoisomers possess unique olfactory characteristics, future research will likely target the selective synthesis of specific isomers of this compound.
A significant avenue of exploration is the use of biocatalysis. Lipases and other enzymes have demonstrated high efficiency and enantioselectivity in the synthesis of various chiral esters. mdpi.comacs.org Future work could involve screening for specific lipases that can resolve racemic 3-methylcyclohexanol (B165635) or selectively catalyze its esterification to yield a single desired stereoisomer of this compound. Dynamic kinetic resolution (DKR), a powerful technique that combines enzymatic acylation with in-situ racemization of the starting alcohol, could be developed to convert a racemic mixture of 3-methylcyclohexanol entirely into a single, highly pure stereoisomer of the final ester product. nih.gov
Improving the environmental footprint of chemical production is a paramount goal. For this compound, future research will focus on green chemistry routes that minimize waste, reduce energy consumption, and eliminate hazardous solvents.
Key emerging strategies include:
Solvent-Free Synthesis: Performing the esterification under solvent-free conditions reduces waste and simplifies product purification. Research into optimizing reaction conditions using heterogeneous catalysts in the absence of solvents is a promising direction. magritek.commestrelab.com
Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins or zeolites, offers advantages over traditional homogeneous acid catalysts like sulfuric acid. thermofisher.com These solid catalysts are easily separable, reusable, and less corrosive, contributing to a more sustainable process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in esterification reactions. mdpi.comnih.govmt.com Future studies will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially in combination with solvent-free conditions to further enhance the process's green credentials. nih.gov
Table 1: Comparison of Potential Green Synthesis Methodologies for this compound
| Methodology | Key Advantages | Research Focus |
|---|---|---|
| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, biodegradable catalyst. | Screening for optimal lipases, process optimization, dynamic kinetic resolution. |
| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. | Catalyst development, optimization of temperature and molar ratios. |
| Heterogeneous Catalysis | Catalyst reusability, reduced corrosion, easier product separation. | Synthesis of novel solid acid catalysts, catalyst stability studies. |
| Microwave-Assisted | Drastically reduced reaction times, improved energy efficiency, higher yields. | Optimization of microwave parameters, combination with other green techniques. |
Advanced Spectroscopic and Analytical Method Development
To support the synthesis of high-purity materials and to better understand reaction dynamics, the development of advanced analytical techniques is essential. Future work will involve both real-time monitoring of the synthesis process and high-resolution characterization of the final product.
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. mt.comwikipedia.orglongdom.org Implementing PAT for the synthesis of this compound would enable better control over the reaction, leading to improved yield and purity.
Future research is expected to employ in-situ spectroscopic methods, such as:
FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentrations of reactants (alcohol and carboxylic acid) and the product (ester) in real-time by monitoring the characteristic carbonyl (C=O) stretching frequencies. mdpi.commt.commt.comyoutube.com This allows for precise determination of reaction kinetics and endpoints without the need for offline sampling.
NMR Spectroscopy: Online and benchtop NMR spectroscopy offers a powerful tool for monitoring reaction progress. nih.gov It can provide detailed structural information, allowing for the simultaneous quantification of reactants, intermediates, and products, offering deep mechanistic insights as the reaction occurs. acs.orgmestrelab.commagritek.comoxinst.com
Unambiguous characterization of the specific stereoisomers of this compound is critical. While standard techniques like GC-MS and 1D NMR are useful, future research will demand more sophisticated methods for detailed structural elucidation.
Emerging areas include:
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY and NOESY, will be crucial for the definitive assignment of cis and trans isomers. nih.gov Furthermore, recent studies on other substituted cyclohexanes have shown that detailed analysis of 13C NMR chemical shifts, combined with computational analysis, can be a powerful tool for stereochemical assignment. nih.govmodgraph.co.uk
High-Resolution Mass Spectrometry: While standard mass spectrometry can confirm the molecular weight, high-resolution techniques can provide detailed information about fragmentation patterns. nih.govlibretexts.orgchemguide.co.uk Future studies could focus on identifying unique fragmentation pathways for the cis and trans isomers, which could serve as a rapid method for their differentiation.
Computational Conformational Analysis: Theoretical calculations will be employed to predict the most stable chair conformations for the different stereoisomers. libretexts.orgresearchgate.netlibretexts.org This information, when correlated with experimental NMR data, can provide a comprehensive understanding of the three-dimensional structure of the molecule.
Investigation of Specific Chemical Transformations
Beyond its synthesis, future research will also explore the chemical reactivity of this compound to potentially broaden its applications.
Key areas for investigation include:
Hydrolysis Kinetics: Detailed studies on the hydrolysis kinetics of this compound under various pH conditions will provide valuable data on its stability. epa.govchemrxiv.orgresearchgate.net Understanding the rate of ester cleavage is important for applications where the compound may be exposed to aqueous environments.
Biocatalytic Transformations: The use of enzymes is not limited to synthesis. Research into the selective enzymatic hydrolysis or transesterification of this compound could lead to new applications. For instance, lipases could be used to selectively hydrolyze one stereoisomer from a mixture, providing a route to chirally pure 3-methylcyclohexanol.
Functionalization of the Cyclohexane (B81311) Ring: The cyclohexane ring itself presents opportunities for further chemical modification. Research into the selective functionalization of the methylcyclohexane (B89554) backbone, such as through controlled oxidation or halogenation, could lead to the synthesis of novel derivatives with unique properties. mdpi.comresearchgate.netrsc.orglongdom.org For example, the reaction of a related compound, 3-methylcyclohexene, with HCl is known to yield multiple products, indicating the complex reactivity of this ring system. youtube.com
Catalytic Hydrogenation/Dehydrogenation of Related Structures
The catalytic hydrogenation and dehydrogenation of cyclohexyl derivatives are crucial processes in chemical synthesis and energy storage. Research in this area for structures related to this compound focuses on developing more efficient, selective, and stable catalyst systems.
Hydrogenation: The hydrogenation of cyclohexyl acetates to produce cyclohexanols and ethanol (B145695) is a significant area of investigation. rsc.orgrsc.org This reaction provides an alternative and potentially safer route to valuable chemicals like cyclohexanol (B46403), which is a key intermediate for producing ε-caprolactam. rsc.org Current research efforts are centered on copper-based catalysts, often promoted with other metals like zinc or zirconium, to improve performance. rsc.orgrsc.org
Key research findings have shown that the catalytic performance is highly dependent on the catalyst's composition and preparation method. For instance, Zn-promoted Cu/Al₂O₃ catalysts have demonstrated high conversion rates of cyclohexyl acetate (CHA) and high selectivity towards cyclohexanol (CHOL) and ethanol (EtOH). rsc.org Similarly, Cu-Zr catalysts prepared via a sol-gel method have also shown excellent activity and selectivity. rsc.org The addition of promoter metals can enhance the dispersion of copper particles, modify the acid-base properties of the catalyst, and alter the electronic state of the copper, all of which contribute to improved catalytic outcomes. rsc.orgrsc.org
Future work will likely focus on further optimizing these catalyst systems to operate under milder conditions, reduce costs, and improve longevity. The selective hydrogenation of related alkylphenols to alkyl-cyclohexanones, a key step in producing renewable caprolactone (B156226) from lignin-derived monomers, is also an active area of research. chemrxiv.orgosti.gov
Dehydrogenation: The dehydrogenation of substituted cyclohexanes, such as methylcyclohexane, is a key reaction in the context of liquid organic hydrogen carriers (LOHCs) for hydrogen storage and transport. rsc.org Methylcyclohexane is considered a promising LOHC due to its moderate melting point, reasonable hydrogen capacity, and stability under storage conditions. rsc.org The on-site catalytic dehydrogenation to produce toluene (B28343) and hydrogen is a critical step in releasing the stored hydrogen for use. rsc.org
| Catalyst | CHA Conversion (%) | Selectivity to Cyclohexanol (%) | Selectivity to Ethanol (%) | Reaction Conditions |
|---|---|---|---|---|
| Cu₂Zn₁.₂₅/Al₂O₃ | 93.9 | 97.1 | 97.2 | Batch reactor |
| Cu₃Zr₇-SG | 97.4 | 95.5 | 96.3 | 250 °C, 3 MPa H₂ |
Ring-Opening or Ring-Expansion Reactions
The manipulation of cyclic structures through ring-opening and ring-expansion reactions offers powerful strategies for synthesizing more complex molecules, including medium-sized rings and macrocycles, which are often challenging to prepare via traditional methods. whiterose.ac.uknih.gov
Ring-Opening Reactions: The ring-opening of cycloalkane derivatives can be initiated through various means, leading to a diverse array of functionalized acyclic products. For instance, the ring-opening of activated cyclopropanes, which are structurally related to larger rings, has been extensively studied. scispace.com Lewis acid catalysis can facilitate the cleavage of a C-C bond, allowing for the introduction of nucleophiles. scispace.com While direct ring-opening of a stable six-membered ring like in this compound is challenging, derivatization to introduce strain or activating groups, such as in epoxides, can enable such transformations. The niobium pentachloride-catalyzed ring-opening of cyclohexane-derived epoxides, for example, can yield chlorohydrins or diols depending on the reaction conditions. mdpi.com Future research could explore the stereoselective ring-opening of functionalized methylcyclohexane derivatives to access chiral, non-cyclic building blocks.
Ring-Expansion Reactions: Ring-expansion reactions provide an elegant method for increasing ring size, transforming readily available cyclic precursors into larger, more complex structures. nih.govfree.fretsu.edu These reactions are particularly valuable for accessing medium-sized rings (8-11 atoms) and macrocycles, which are prevalent in many biologically active natural products. nih.gov Methodologies like nucleophile-induced cyclization/ring expansion (NICE) and conjugate addition ring expansion (CARE) represent modern approaches to this synthetic challenge. whiterose.ac.uk Research in this area could involve designing substituted cyclohexanone (B45756) precursors, potentially derived from 3-methylcyclohexanol (the alcohol component of this compound), that can undergo controlled ring-expansion to yield substituted cycloheptanones or larger cyclic ketones. The development of new catalytic methods to promote these expansions with high selectivity and functional group tolerance remains a significant goal for synthetic chemists.
Applications in Novel Material Development (non-biomedical)
The unique structural features of this compound, particularly the alicyclic ring, suggest potential applications in the development of new materials with tailored properties.
Polymer Chemistry Applications
Cyclohexyl esters and related structures are utilized in polymer chemistry, primarily as monomers and solvents. Cyclohexyl acetate itself is known as a solvent for certain resins, including nitrocellulose. solubilityofthings.comgoogle.com
The incorporation of the 3-methylcyclohexyl moiety into polymer backbones or as a pendant group can impart specific properties such as increased thermal stability, altered glass transition temperature (Tg), and modified solubility characteristics. For example, cyclohexyl methacrylate (B99206) is a monomer used in the synthesis of polymers with specific refractive indices and mechanical properties. sigmaaldrich.com Future research could explore the synthesis and polymerization of "3-methylcyclohexyl acrylate" or "3-methylcyclohexyl methacrylate," derived from the corresponding alcohol. These monomers could be used to create novel acrylic polymers. The presence of the methyl-substituted alicyclic ring could lead to polymers with different physical properties compared to those derived from unsubstituted cyclohexanol or linear alcohols. These new polymers could find applications in coatings, adhesives, and specialty optical materials.
Liquid Crystal Research
The field of liquid crystals (LCs) relies on molecules that possess a degree of structural order, typically characterized by an elongated or disc-like shape. tcichemicals.commdpi.com The cyclohexyl ring is a common structural motif in many liquid crystal molecules, often used to introduce conformational flexibility and influence the mesomorphic properties, such as the nematic temperature range and viscosity. google.com
While this compound itself is not a liquid crystal, the 3-methylcyclohexyl group could be incorporated as a terminal or core component in more complex calamitic (rod-shaped) liquid crystal structures. The trans-isomer of a 1,4-disubstituted cyclohexane ring is frequently used to create a linear, rigid core, which is essential for forming liquid crystalline phases. google.com The presence of a methyl group, as in the 3-methylcyclohexyl moiety, would introduce a kink or lateral substitution, which could disrupt the packing efficiency required for stable mesophases. However, such lateral substitutions are also intentionally used to fine-tune properties like melting point, clearing point, and dielectric anisotropy.
Future research could involve the synthesis of new liquid crystal candidates incorporating the 3-methylcyclohexyl group. For example, molecules containing a biphenyl (B1667301) or phenyl-cyclohexyl core with a terminal 3-methylcyclohexyl ester or ether group could be synthesized and their mesomorphic properties investigated. The goal would be to study how the position and stereochemistry of the methyl group on the cyclohexane ring influence the formation, stability, and physical properties of nematic, smectic, or cholesteric phases. tcichemicals.com Such research could lead to the development of new LC materials for display technologies or other electro-optic applications. google.com
Conclusion
Summary of Key Research Contributions on 3-Methylcyclohexyl Acetate (B1210297)
Research on 3-methylcyclohexyl acetate, while not as extensive as for some related isomers, has established its fundamental chemical identity, synthesis pathways, and its presence in nature. Key contributions to the understanding of this compound are centered on its chemical synthesis and characterization. The primary and most established method for its synthesis is the Fischer esterification of 3-methylcyclohexanol (B165635) with acetic acid, typically in the presence of an acid catalyst. This is a classic esterification reaction where the hydroxyl group of the alcohol is replaced by the acetate group. Variations of this process, such as using acetic anhydride (B1165640) with catalysts like copper(II) sulfate (B86663), have been shown to be effective for acetylating cyclic alcohols and represent a common synthetic route.
Industrially relevant synthesis strategies for similar compounds, such as 2-methylcyclohexyl acetate, often involve a two-step process starting from the corresponding cresol. This involves the hydrogenation of m-cresol to produce 3-methylcyclohexanol, which is then esterified. Research has focused on optimizing reaction conditions to improve yield and minimize by-products.
The characterization of this compound has been documented, with its chemical and physical properties available in chemical databases. Spectroscopic data, particularly mass spectrometry, has been used to confirm its structure. Furthermore, a significant research finding is the identification of this compound as a naturally occurring compound in the plant Mentha pulegium (pennyroyal), indicating its role as a component of essential oils. While the olfactory properties of many cyclohexyl esters are well-studied in the fragrance industry, specific research detailing the unique scent profile of this compound is less common, though its structural similarity to known fragrance ingredients suggests its potential in this field.
Outlook on the Compound's Academic Significance and Unexplored Research Avenues
The academic significance of this compound currently lies in its utility as a model compound for studying esterification reactions and for exploring structure-property relationships in cyclic esters. Its existence as cis and trans isomers, arising from the stereochemistry of the 3-methylcyclohexanol precursor, presents an interesting platform for investigating how stereoisomerism affects physical properties and olfactory perception, a topic of considerable interest in fragrance chemistry.
Despite the existing knowledge, several research avenues for this compound remain largely unexplored.
Stereoselective Synthesis and Characterization : While methods exist for synthesizing the precursor 3-methylcyclohexanol in its separate cis and trans forms, a focused study on the stereoselective synthesis of cis- and trans-3-methylcyclohexyl acetate is a clear research opportunity. A comprehensive comparison of the spectroscopic, physical, and, most notably, the olfactory properties of the pure isomers could provide valuable insights for the fragrance industry.
Advanced Solvent Applications : The isomeric compound, 2-methylcyclohexyl acetate, is utilized as an effective extracting solvent. A systematic investigation into the solvent properties of this compound has not been thoroughly conducted. Research could focus on its efficacy as a solvent in various applications, including in coatings, as a reaction medium, or as a green solvent alternative.
Biocatalytic Synthesis : Exploring enzymatic routes, such as lipase-catalyzed esterification, for the synthesis of this compound could lead to more sustainable and environmentally friendly production methods compared to traditional chemical catalysis.
Investigation of Biological Activities : Given its natural occurrence in Mentha pulegium, there is potential for unexplored biological activities. Research could be directed towards evaluating its potential as an antimicrobial agent, an insect repellent, or a pheromone, as many volatile esters from natural sources exhibit such properties.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 3-Methylcyclohexyl acetate?
- Methodology : Acid-catalyzed esterification or dehydration of substituted cyclohexanol precursors (e.g., 3-methylcyclohexanol) with acetic anhydride. Reaction conditions (temperature, catalyst concentration) must be optimized to minimize byproducts like regioisomers (e.g., 1-methylcyclohexyl acetate). Gas chromatography (GC) or HPLC can monitor reaction progress and purity .
- Key Considerations : Isomer ratios (e.g., 1-methyl vs. 3-methyl derivatives) depend on steric and electronic factors. For example, acid-catalyzed dehydration of methylcyclohexanol yields a 7.81:1 ratio of 1-methylcyclohexene to 3-methylcyclohexene, suggesting analogous selectivity in esterification .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology : Use chiral shift reagents (e.g., Eu-Resolve® or Pra-Resolve®) to differentiate axial/equatorial substituents or cis/trans isomers. For example, coupling constants in -NMR can reveal cyclohexane ring conformations, while -NMR identifies carbonyl and methyl group environments .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory, DFT) to validate assignments. Note that steric interactions in non-chair conformations may complicate peak splitting .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Inhalation : Use fume hoods or respiratory protection (EN 143 or equivalent) to avoid narcotic effects .
- Skin Contact : Wear nitrile gloves (tested per EN 374) and apply barrier creams .
- Waste Disposal : Follow REACH regulations for ester-containing waste .
Advanced Research Questions
Q. How do steric effects influence the product distribution of this compound synthesis?
- Analysis : The 3-methyl group on the cyclohexane ring introduces steric hindrance, favoring equatorial positioning of the acetate group in chair conformations. However, kinetic vs. thermodynamic control during synthesis may lead to discrepancies between observed and predicted isomer ratios. For instance, a 5:1 ratio of cis/trans acetates was observed in a related cyclohexyl cation study, deviating from theoretical models due to non-chair transition states .
- Experimental Design : Vary reaction temperatures and catalysts (e.g., HSO vs. p-toluenesulfonic acid) to probe selectivity. Use isotopic labeling (e.g., -acetic anhydride) to track esterification pathways .
Q. Can AI-driven retrosynthesis tools improve route planning for this compound?
- Methodology : Platforms like Pistachio or Reaxys leverage reaction databases to propose one-step syntheses. For example, a feasible route might involve acetylation of 3-methylcyclohexanol using acetic anhydride under acid catalysis, with a predicted plausibility score >0.01 .
- Validation : Cross-check AI-generated routes with experimental yields and byproduct profiles. Discrepancies may arise from incomplete database entries or unaccounted steric effects .
Q. How can computational models reconcile contradictions in product ratios across studies?
- Case Study : reports a 7.81:1 ratio for 1-methyl/3-methylcyclohexene isomers, while observes a 5:1 cis/trans acetate ratio in a cyclohexyl cation system. Molecular dynamics simulations can model transition states to identify contributions from ring strain, solvent effects, or catalyst interactions .
- Data Integration : Apply multivariate regression to correlate reaction conditions (e.g., solvent polarity, proton source) with isomer distributions. High-level theory (e.g., CCSD(T)) may refine energy barriers for key intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
